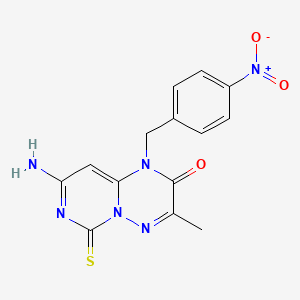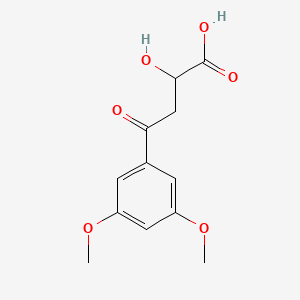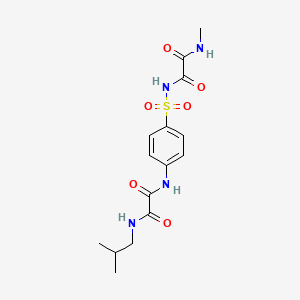
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(2-methylpropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound allows it to interact with biological systems and chemical environments in specific ways, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the sulfonylurea core, followed by the introduction of the methylamino and oxoacetyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization, making the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide has several applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, helping to create new molecules with desired properties.
Biology: It can be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects. The pathways involved in these interactions can be complex and may require further research to fully understand.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide include other sulfonylureas and related organic molecules. Examples include:
Tolbutamide: A sulfonylurea used as an antidiabetic drug.
Sulfamethoxazole: An antibiotic that contains a sulfonamide group.
Acetazolamide: A diuretic that also contains a sulfonamide group.
Uniqueness
What sets N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide apart from similar compounds is its specific combination of functional groups and molecular structure. This unique arrangement allows it to interact with biological systems and chemical environments in ways that other compounds cannot, making it a valuable tool for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
81717-41-1 |
|---|---|
Molekularformel |
C15H20N4O6S |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
N-methyl-N'-[4-[[2-(2-methylpropylamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide |
InChI |
InChI=1S/C15H20N4O6S/c1-9(2)8-17-13(21)14(22)18-10-4-6-11(7-5-10)26(24,25)19-15(23)12(20)16-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
InChI-Schlüssel |
ZBMGFPKWFHBSAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


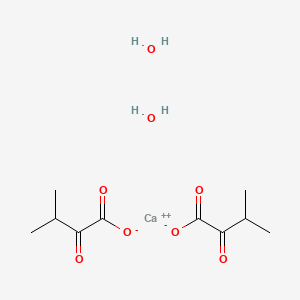

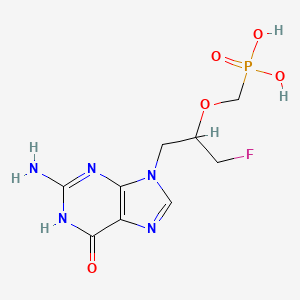

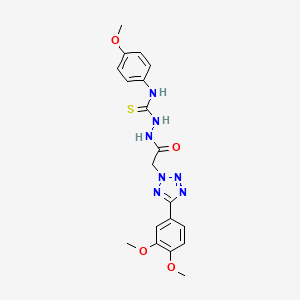
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
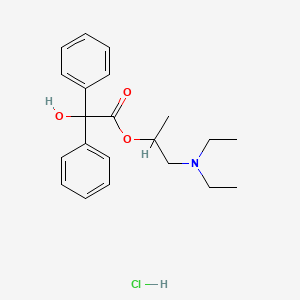
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)

![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
